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Compound of Interest

Compound Name: 5-Hydroxycytosine-13C,15N2

Cat. No.: B12398294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity 5-

Hydroxycytosine-¹³C,¹⁵N₂, a stable isotope-labeled internal standard crucial for the accurate

quantification of 5-hydroxycytosine (5hmC) in biological samples. Its primary application lies in

isotope dilution mass spectrometry, a gold-standard analytical technique for the precise

measurement of endogenous molecules.

Introduction
5-hydroxycytosine is a modified pyrimidine base, representing a key intermediate in the active

DNA demethylation pathway. This pathway is initiated by the ten-eleven translocation (TET)

family of enzymes, which oxidize 5-methylcytosine (5mC) to 5hmC.[1] The levels of 5hmC in

genomic DNA are dynamic and have been implicated in gene regulation, cellular differentiation,

and various disease states, including cancer and neurodegenerative disorders.[2]

Consequently, the accurate quantification of 5hmC is of significant interest in both basic

research and clinical diagnostics. The use of a stable isotope-labeled internal standard like 5-

Hydroxycytosine-¹³C,¹⁵N₂ is essential for correcting for sample loss during preparation and for

variations in ionization efficiency during mass spectrometric analysis, thereby ensuring high

accuracy and precision.[3]
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High-purity 5-Hydroxycytosine-¹³C,¹⁵N₂ is available from several reputable suppliers of stable

isotopes and chemical standards. When purchasing, it is critical to obtain a certificate of

analysis (CoA) to verify the chemical purity and isotopic enrichment.

Key Suppliers:

LGC Standards[3]

Cambridge Isotope Laboratories, Inc.[4][5]

MedchemExpress[6]

Clearsynth

Santa Cruz Biotechnology (for related labeled compounds)[7][8]

Storage and Handling:

Store at room temperature, protected from light and moisture.[4]

Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed handling and

safety information.

Application: Quantification of Global 5-
Hydroxymethylcytosine in Genomic DNA by LC-
MS/MS
The primary application of 5-Hydroxycytosine-¹³C,¹⁵N₂ is as an internal standard in isotope

dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of

5-hydroxymethyl-2'-deoxycytidine (5-hmdC), the nucleoside form of 5-hydroxycytosine, in

digested genomic DNA.

Experimental Workflow
The overall experimental workflow for the quantification of 5hmC in genomic DNA using a

stable isotope-labeled internal standard is depicted below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8341653/
https://pubmed.ncbi.nlm.nih.gov/17309842/
https://pubs.acs.org/doi/10.1021/acs.chemrestox.1c00212
https://pmc.ncbi.nlm.nih.gov/articles/PMC8720912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11591845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3070205/
https://pubmed.ncbi.nlm.nih.gov/17309842/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Analysis Data Processing

Genomic DNA
Extraction RNase Treatment DNA Quantification

(e.g., NanoDrop)

Spiking with
5-Hydroxycytosine-13C,15N2

Internal Standard

Enzymatic Hydrolysis
to Nucleosides

Sample Desalting
(e.g., SPE) LC Separation MS/MS Detection

(MRM Mode) Peak Integration Ratio Calculation
(Endogenous/Standard)

Absolute
Quantification

Click to download full resolution via product page

Caption: Experimental workflow for 5hmC quantification.

Detailed Experimental Protocol
1. Genomic DNA Extraction and RNA Removal:

Extract genomic DNA from cells or tissues using a standard phenol/chloroform extraction

method or a commercial DNA extraction kit.[9]

To ensure that the measured 5hmC is from DNA and not RNA, treat the extracted nucleic

acids with RNase A.[6] For example, incubate samples with 4 µL of RNase A (100 mg/mL) at

room temperature for 2 minutes.[6]

Quantify the purified genomic DNA using a spectrophotometer (e.g., NanoDrop) to determine

the concentration and purity.[9]

2. Spiking with Internal Standard and Enzymatic Hydrolysis:

To a known amount of genomic DNA (e.g., 500 ng), add a predetermined quantity of 5-

Hydroxycytosine-¹³C,¹⁵N₂.[6] The amount of the internal standard should be optimized based

on the expected level of endogenous 5hmC and the sensitivity of the mass spectrometer.

Perform enzymatic hydrolysis of the DNA to single nucleosides. A commercial enzyme

mixture, such as the Nucleoside Digestion Mix from New England BioLabs, can be used.[6]

A typical reaction mixture would contain 500 ng of DNA, the internal standard, 2 µL of 10x

Reaction Buffer, and 1 µL of the Nucleoside Digestion Mix in a final volume of 20 µL.[6]

Incubate the mixture at 37°C for at least 1 hour.[6]
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3. Sample Desalting:

After hydrolysis, it is important to remove salts and proteins that can interfere with the LC-

MS/MS analysis. This can be achieved using solid-phase extraction (SPE) with a C18

cartridge or a 96-well filter plate.[6][10]

Condition the SPE cartridge/well with methanol followed by water.

Load the hydrolyzed sample and wash with a low percentage of organic solvent (e.g., 0.1%

trifluoroacetic acid) to remove salts.[6]

Elute the nucleosides with a higher percentage of organic solvent (e.g., 60% acetonitrile with

0.1% formic acid).[6]

Dry the eluted sample in a vacuum centrifuge.[6]

4. LC-MS/MS Analysis:

Reconstitute the dried sample in a suitable solvent, typically the initial mobile phase of the

LC gradient.

Inject the sample onto a reverse-phase HPLC column (e.g., C18) for separation of the

nucleosides.[11]

The separation is typically achieved using a gradient of a weak aqueous solvent (e.g., water

with 0.1% formic acid or 2 mM ammonium bicarbonate) and a strong organic solvent (e.g.,

methanol or acetonitrile).[10][11]

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an

electrospray ionization (ESI) source operating in positive ion mode.[11]

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect

the specific mass transitions for the endogenous 5-hmdC and the ¹³C,¹⁵N₂-labeled internal

standard.[9]

Table 1: Example Mass Transitions for 5-hmdC and its Labeled Standard
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Analyte Precursor Ion (m/z) Product Ion (m/z)

5-hydroxymethyl-2'-

deoxycytidine (5-hmdC)
258.1 142.1

5-hmdC-¹³C,¹⁵N₂ 261.1 145.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

These transitions correspond to the fragmentation of the protonated nucleoside to the

protonated base.

5. Data Analysis and Quantification:

Integrate the peak areas for the endogenous 5-hmdC and the ¹³C,¹⁵N₂-labeled internal

standard from the MRM chromatograms.

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the

internal standard.

Create a calibration curve using known concentrations of unlabeled 5-hmdC spiked with a

constant amount of the internal standard.

Determine the absolute amount of 5-hmdC in the original sample by comparing its peak area

ratio to the calibration curve.

Signaling Pathway Context: DNA Demethylation
The quantification of 5-hydroxycytosine is critical for understanding the dynamics of the DNA

demethylation pathway, which is essential for epigenetic regulation. The central enzymes in this

pathway are the TET proteins.
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Caption: The active DNA demethylation pathway.

Quantitative Data Summary
The use of 5-Hydroxycytosine-¹³C,¹⁵N₂ as an internal standard allows for the highly accurate

determination of 5hmC levels in various biological samples. Below is a summary of

representative quantitative data that can be obtained using this methodology. The values are

illustrative and can vary significantly between cell types, tissues, and disease states.

Table 2: Representative Levels of 5-hmdC in Mammalian Genomic DNA
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Sample Type
% 5-hmdC (of total
cytosine)

Method

Mouse Embryonic Stem Cells ~0.1% LC-MS/MS

Mouse Purkinje Cells ~0.6% LC-MS/MS

Human Colorectal Cancer

Tissue

Significantly lower than

adjacent normal tissue
HPLC-MS/MS

Human Urine 22.6 ± 13.7 nmol/L HPLC-MS/MS

Data compiled from various sources for illustrative purposes.[9][10]

Table 3: Performance Characteristics of the LC-MS/MS Method for 5-hmdC Quantification

Parameter Typical Value

Limit of Detection (LOD) ~0.05 fmol

Limit of Quantification (LOQ) ~0.2 fmol

Inter-day Precision (RSD) 2.9 - 10.6%

Intra-day Precision (RSD) 1.4 - 7.7%

Recovery ~100%

Data based on published methods using stable isotope dilution.[3][10]

Conclusion
High-purity 5-Hydroxycytosine-¹³C,¹⁵N₂ is an indispensable tool for researchers and scientists

in the field of epigenetics and drug development. Its use as an internal standard in LC-MS/MS-

based methods enables the accurate and precise quantification of 5-hydroxycytosine, providing

valuable insights into the role of DNA demethylation in health and disease. The protocols and

data presented here serve as a comprehensive guide for the effective application of this critical

analytical standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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